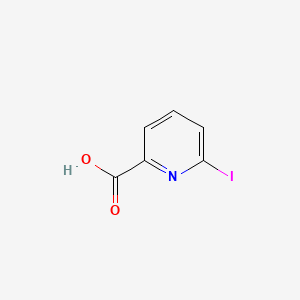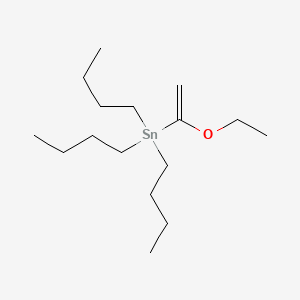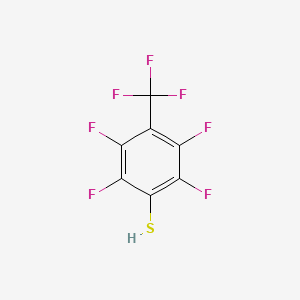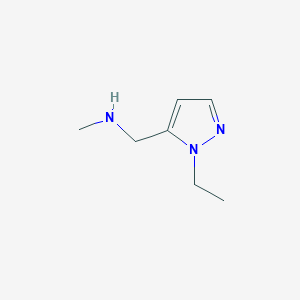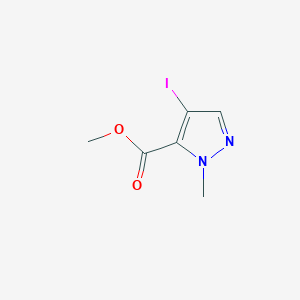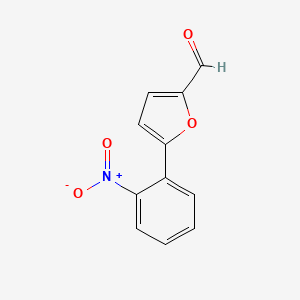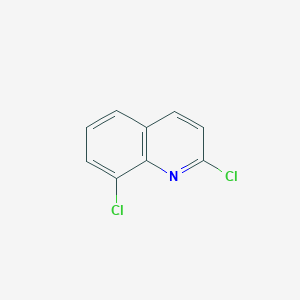
2,8-Dichloroquinoline
Overview
Description
2,8-Dichloroquinoline is a chlorinated quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinolines are known for their diverse applications in medicinal chemistry and as building blocks in organic synthesis. Although the provided papers do not directly discuss 2,8-Dichloroquinoline, they do provide insights into the synthesis and properties of related quinoline derivatives, which can be extrapolated to understand the characteristics of 2,8-Dichloroquinoline.
Synthesis Analysis
The synthesis of quinoline derivatives often involves complex organic reactions. For instance, the synthesis of cycloocta[2,1-b:3,4-b']diquinoline involves the fusion of a diquinoline nucleus to the molecular skeleton of cyclooctatetraene, as described in the first paper . This process may share similarities with the synthesis of 2,8-Dichloroquinoline, which could also involve multiple steps and the use of specific reagents to introduce chlorine atoms at the 2 and 8 positions of the quinoline ring.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of compounds. The first paper reports the use of X-ray analysis to reveal that cycloocta[2,1-b:3,4-b']diquinoline contains a C2 axis, indicating a certain level of symmetry in the molecule . This technique could similarly be applied to 2,8-Dichloroquinoline to ascertain its molecular geometry and confirm the positions of the chlorine substituents.
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions. The first paper also describes the reaction of a diquinoline compound with copper (II) perchlorate to form a complex with a flattened tetrahedral coordination geometry around the copper (I) atom . This suggests that 2,8-Dichloroquinoline could potentially act as a ligand in coordination chemistry, forming complexes with metal ions.
Physical and Chemical Properties Analysis
The second paper provides an example of the characterization of a quinoline derivative using spectroscopic, spectrometric, and thermal analyses . These methods can be used to gain a comprehensive understanding of the physical and chemical properties of 2,8-Dichloroquinoline, such as its melting point, boiling point, solubility, and stability under various conditions.
Scientific Research Applications
1. Insecticidal Effects on Larval Vectors of Malaria and Dengue Diseases
- Summary of Application: A new quinoline derivative, 4,7-dichloroquinoline, was synthesized and tested for its larvicidal and pupicidal properties against malarial and dengue vectors .
- Methods of Application: The derivative was synthesized and its toxicity was tested on different stages of the mosquito lifecycle, from first instar larvae to pupal populations .
- Results: The compound showed significant larvicidal and pupicidal properties with lethal toxicity ranging from 4.408 μM/mL (first instar larvae) to 7.958 μM/mL (pupal populations) for Anopheles stephensi and 5.016 μM/mL (larva 1) to 10.669 μM/mL (pupae) for Aedes aegypti .
2. Palladium-Catalyzed Amination
- Summary of Application: Palladium-catalyzed amination of isomeric dichloroquinolines was studied using adamantane-containing amines .
- Methods of Application: The amination of 2,6-, 2,8-, 4,8- and 4,7-dichloroquinolines was carried out with two amines which differ strongly in the bulkiness of the alkyl group .
- Results: The selectivity of the amination of 2,6-dichloroquinoline was very low, substantially better results were obtained with 2,8-dichloroquinoline, and 4,8- and 4,7-dichloroquinolines provided the best yields of the amination products .
3. Synthesis of Quinolone Derivatives
- Summary of Application: 2,8-Dichloroquinoline may be used in the synthesis of 8-chloro-2-(thiophen-2-ylsulfanyl)quinolone .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
4. Synthesis of 8-Chloro-2-(Thiophen-2-Ylsulfanyl)Quinolone
- Summary of Application: 2,8-Dichloroquinoline may be used in the neat synthesis of 8-chloro-2-(thiophen-2-ylsulfanyl)quinolone .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
5. Preparation of 2-Methyl-4-[-2′-(8′-Chloroquinolyl)]-But-3-Yn-2-Ol
- Summary of Application: 2,8-Dichloroquinoline may also be used in the preparation of 2-methyl-4-[-2′-(8′-chloroquinolyl)]-but-3-yn-2-ol .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
6. Antibacterial and Antioxidant Activities
- Summary of Application: A series of novel 7-chloroquinoline derivatives, including 2,7-dichloroquinoline-3-carbonitrile, were synthesized and evaluated for their antibacterial and antioxidant activities .
- Methods of Application: The compounds were synthesized using Vilsmeier–Haack reaction and aromatic nucleophilic substitution of 2,7-dichloroquinoline-3-carbaldehyde .
- Results: Compounds showed good activity against E. coli, S. aureus, P. aeruginosa, and S. pyogenes . The radical scavenging activity of these compounds was evaluated using 1,1-diphenyl-2-picrylhydrazyl (DPPH), and some compounds displayed strong antioxidant activity .
7. Synthesis of 8-Chloro-2-(Thiophen-2-Ylsulfanyl)Quinolone
- Summary of Application: 2,8-Dichloroquinoline may be used in the neat synthesis of 8-chloro-2-(thiophen-2-ylsulfanyl)quinolone .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
8. Preparation of 2-Methyl-4-[-2′-(8′-Chloroquinolyl)]-But-3-Yn-2-Ol
- Summary of Application: 2,8-Dichloroquinoline may also be used in the preparation of 2-methyl-4-[-2′-(8′-chloroquinolyl)]-but-3-yn-2-ol .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
9. Antibacterial and Antioxidant Activities
- Summary of Application: A series of novel 7-chloroquinoline derivatives, including 2,7-dichloroquinoline-3-carbonitrile, were synthesized and evaluated for their antibacterial and antioxidant activities .
- Methods of Application: The compounds were synthesized using Vilsmeier–Haack reaction and aromatic nucleophilic substitution of 2,7-dichloroquinoline-3-carbaldehyde .
- Results: Compounds showed good activity against E. coli, S. aureus, P. aeruginosa, and S. pyogenes . The radical scavenging activity of these compounds was evaluated using 1,1-diphenyl-2-picrylhydrazyl (DPPH), and some compounds displayed strong antioxidant activity .
Safety And Hazards
properties
IUPAC Name |
2,8-dichloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXOCTXTVIVOQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350316 | |
| Record name | 2,8-Dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,8-Dichloroquinoline | |
CAS RN |
4470-83-1 | |
| Record name | 2,8-Dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,8-dichloroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




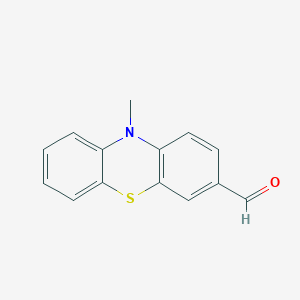

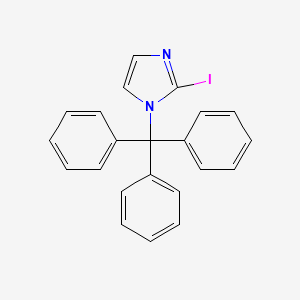
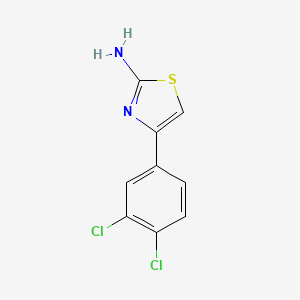
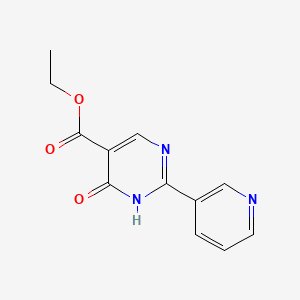
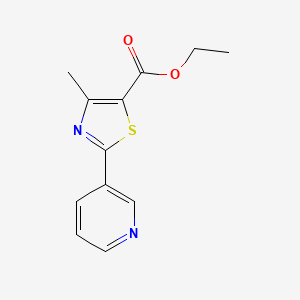
![Diethyl 2-{[(6-methoxypyridin-3-yl)amino]methylene}malonate](/img/structure/B1298052.png)
